1-Bromo-1-(difluoromethyl)cyclopropane
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Overview
Description
1-Bromo-1-(difluoromethyl)cyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with a bromine atom and a difluoromethyl group.
Preparation Methods
The synthesis of 1-Bromo-1-(difluoromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents and difluoromethylating reagents. One common method includes the bromination of 1-(difluoromethyl)cyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Bromo-1-(difluoromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-1-(difluoromethyl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-Bromo-1-(difluoromethyl)cyclopropane exerts its effects involves the interaction of its bromine and difluoromethyl groups with various molecular targets. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of new chemical bonds . The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-1-(difluoromethyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1-Chloro-1-(difluoromethyl)cyclopropane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-1-(trifluoromethyl)cyclopropane:
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which confer distinct reactivity and stability characteristics .
Properties
IUPAC Name |
1-bromo-1-(difluoromethyl)cyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWLOXHDOKTFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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